

# Application Notes and Protocols for AMT-130

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## Compound of Interest

Compound Name: TF-130

Cat. No.: B1175332

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## Introduction

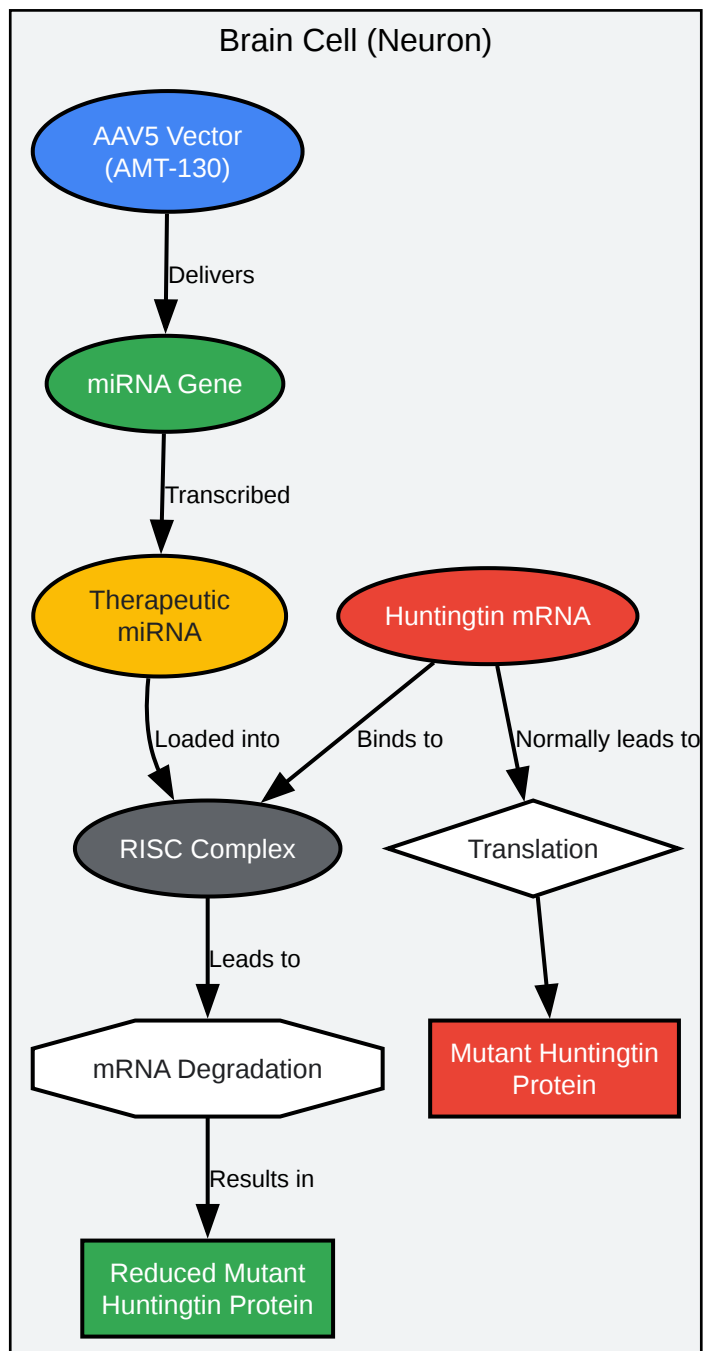
AMT-130 is an investigational gene therapy currently under clinical evaluation for the treatment of Huntington's disease (HD).[1][2] It is designed as a one-time administered therapy to slow the progression of this neurodegenerative disorder.[3][4] Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, which leads to the production of a toxic mutant huntingtin protein (mHTT).[5] AMT-130 aims to reduce the levels of this harmful protein in the brain.[3][6][7] This document provides a comprehensive overview of the available dosage and administration guidelines for AMT-130 based on preclinical and clinical studies.

## Mechanism of Action

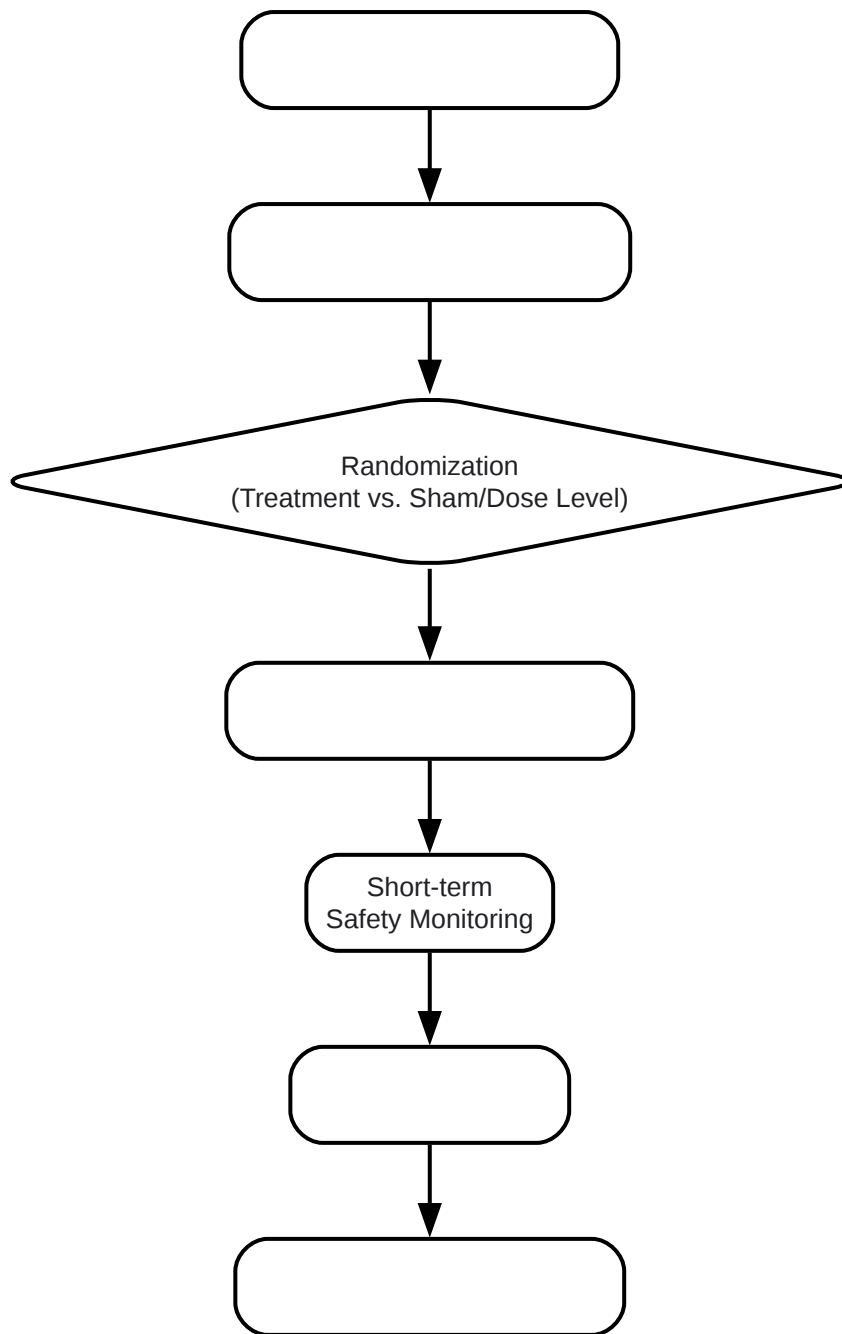
AMT-130 utilizes a recombinant adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the huntingtin gene messenger RNA (mRNA).[3][6] This miRNA is designed to bind to the HTT mRNA, leading to its degradation and thereby reducing the production of both the normal and the mutant huntingtin proteins.[3][6][8] The therapy is administered directly to the striatum (caudate and putamen) of the brain, the region most affected in the early stages of Huntington's disease.[3][8]

## Signaling Pathway Diagram

## AMT-130 Mechanism of Action



## AMT-130 Clinical Trial Workflow



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## References

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